molecular formula C6H10ClNO2 B13591111 6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride CAS No. 2792201-23-9

6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride

Katalognummer: B13591111
CAS-Nummer: 2792201-23-9
Molekulargewicht: 163.60 g/mol
InChI-Schlüssel: OBTPMQPVWQYUCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-2-azaspiro[34]octan-5-onehydrochloride is a heterocyclic compound with a unique spiro structureThe compound’s molecular formula is C6H9NO2, and it has a molecular weight of 127.14 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in various cellular processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride is unique due to its specific spiro configuration and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

2792201-23-9

Molekularformel

C6H10ClNO2

Molekulargewicht

163.60 g/mol

IUPAC-Name

6-oxa-2-azaspiro[3.4]octan-5-one;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-5-6(1-2-9-5)3-7-4-6;/h7H,1-4H2;1H

InChI-Schlüssel

OBTPMQPVWQYUCJ-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C12CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.